2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide
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Description
2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . It is present in kidneys, liver, and brain, and plays a significant role in the metabolism of D-serine .
Mode of Action
The compound interacts with DAAO, inhibiting its activity . This inhibition prevents the oxidation of D-amino acids, particularly D-serine .
Biochemical Pathways
By inhibiting DAAO, the compound affects the metabolism of D-amino acids, particularly D-serine . D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . Therefore, the compound indirectly influences the activity of the NMDA receptor by modulating the levels of D-serine.
Pharmacokinetics
The compound is metabolically resistant to O-glucuronidation, unlike other structurally related DAAO inhibitors . This suggests that it may have a longer half-life and greater bioavailability.
Result of Action
The inhibition of DAAO by the compound leads to an increase in the levels of D-serine . This, in turn, enhances the activity of the NMDA receptor, as D-serine is a full agonist at the glycine modulatory site of this receptor . The enhanced activity of the NMDA receptor could have various effects, depending on the context, including potential therapeutic effects in conditions such as schizophrenia .
Properties
IUPAC Name |
2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-16-12(21)9-20-14(23)13(22)19-8-7-18(15(19)17-20)10-3-5-11(24-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFCTHWRNJDJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.